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Compound of Interest

Methyl 4-hydroxy-7-
Compound Name:
phenoxyisoquinoline-3-carboxylate

Cat. No.: B1433291

An In-depth Technical Guide to Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Pharmaceutical
Intermediate

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound belonging
to the isoquinoline class of alkaloids.[1] Isoquinoline derivatives are a significant group of plant
alkaloids known for their extensive pharmacological diversity. This particular molecule has
garnered attention in medicinal chemistry and organic synthesis primarily for its role as a
crucial intermediate in the development of novel pharmaceutical agents.[1][2] Its structural
features, including the phenoxy substituent and the carboxylate ester functionality, make it a
valuable building block in the synthesis of more complex molecules.[1] Notably, it serves as an
intermediate in the synthesis of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors, a
class of drugs investigated for treating anemia and chronic renal insufficiency.[2]

This guide provides a comprehensive overview of the physical and chemical properties,
synthesis, and characterization of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate,
offering a technical resource for professionals in drug discovery and development.

Physicochemical and Structural Properties
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The fundamental physical and chemical characteristics of a compound are critical for its
handling, formulation, and synthesis. Below is a summary of the known properties of Methyl 4-
hydroxy-7-phenoxyisoquinoline-3-carboxylate.

Property Value Source(s)
CAS Number 1455091-10-7 2]
Molecular Formula C17H13NOa4 [3]
Molecular Weight 295.29 g/mol [31[4]

methyl 4-hydroxy-7-
IUPAC Name phenoxyisoquinoline-3- [3]

carboxylate

) White to light-yellow powder or
Physical Form
crystals

Purity Typically =297%

N 2-8°C, sealed in a dry, inert
Storage Conditions
atmosphere

YTWDBRIDKWWANA-
InChl Key [3]
UHFFFAOYSA-N

COC(=0)C1=NC=C2C=C(C=C
SMILES 3]
C2=C10)0C3=CC=CC=C3

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be achieved
through a multi-step process. A general and effective method involves the cyclization of a
substituted benzoate precursor. The following protocol is based on established synthesis
routes.[2][5]

Causality Behind Experimental Choices:

o Base Selection: Sodium methanolate is used as a strong base to deprotonate the precursor,
facilitating the intramolecular cyclization reaction.
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e Solvent System: A mixture of methanol and dimethyl sulfoxide (DMSO) is employed.
Methanol is the solvent for the base, while DMSO helps to dissolve the starting materials and
can facilitate the reaction.

« Purification: The workup procedure involving pH adjustment, extraction with ethyl acetate,
and column chromatography is a standard method to isolate and purify the final product from
the reaction mixture.

Detailed Experimental Protocol

o Preparation of the Reaction Mixture:

o Under ice-bath conditions, prepare a solution of sodium methanolate (12.70 g, 234.60
mmol) in methanol (40 mL).[2]

o In a separate reaction vessel, dissolve methyl 2-[(methoxycarbonylmethyl)(toluene-4-
sulfonyl)amino]methyl-4-phenoxybenzoate (18.90 g, 39.10 mmol) in dimethyl sulfoxide (82
mL).[2]

e Reaction Execution:

o Slowly add the sodium methanolate solution dropwise to the solution of the starting
benzoate derivative.[2]

o After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for 2 hours.[2]

e Workup and Isolation:
o Remove the methanol from the reaction mixture by distillation under reduced pressure.[2]
o Dilute the remaining residue with water (50 mL).[2]
o Adjust the pH of the solution to 10 using 1 N dilute hydrochloric acid.[2]

o Extract the agueous layer with ethyl acetate (3 x 100 mL).[2]
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o Combine the organic layers and wash sequentially with water (100 mL) and saturated
brine (100 mL).[2]

o Dry the organic phase over anhydrous sodium sulfate.[2]

 Purification:
o Concentrate the dried organic phase under reduced pressure.[2]

o Purify the resulting crude product by column chromatography to yield the final product as a
white solid.[2]

Synthesis Workflow Diagram

Methyl 2-[(methoxycarbonylmethyl)
(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate,

Sodium Methanolate
in Methanol/DMSO

Stir at Room Temperature Methanol Removal & Ethyl Acetate Column Methyl 4-hydroxy-7-
for 2 hours Aqueous Workup (pH 10) 1 Chror ph phenoxyisoquinoline-3-carboxylate

Click to download full resolution via product page

Caption: Synthesis workflow for Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate.

Spectroscopic Characterization

While specific spectral data for this exact compound is not publicly detailed, we can infer the
expected spectroscopic characteristics based on its structure and data from closely related
analogues, such as Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate.[1]

'H-Nuclear Magnetic Resonance (NMR) Spectroscopy

e Aromatic Protons: Resonances for the protons on the isoquinoline and phenoxy rings are
expected in the downfield region, typically between & 6.5 and 8.0 ppm.[1] The specific
chemical shifts and coupling patterns will be dictated by the substitution pattern.
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o Hydroxyl Proton: A broad singlet corresponding to the hydroxyl group at the 4-position is
anticipated. Its chemical shift can vary depending on the solvent and concentration.

o Methyl Ester Protons: A sharp singlet for the methyl group of the ester functionality (—
COOCHSs) is expected, typically around 6 3.8-4.0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

o O-H Stretch: A broad absorption band characteristic of the hydroxyl group is expected in the
region of 3200-3400 cm~1.[1]

e C=0 Stretch: A strong, sharp absorption band corresponding to the carbonyl of the ester
group should appear around 1680-1700 cm~1.[1]

e C-O and Aromatic Stretches: The spectrum will also feature various bands corresponding to
C-0 stretching of the ether and ester groups, as well as C=C stretching from the aromatic
rings.

Applications in Drug Development

The primary significance of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate lies in
its utility as a synthetic intermediate.[2] It is a precursor for the synthesis of N-[(4-Hydroxy-1-
methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine, which is a hypoxia-inducible factor (HIF)
prolyl hydroxylase inhibitor.[2] This class of compounds is designed to stimulate the production
of red blood cells (erythropoiesis), making them valuable for treating anemia, particularly in
patients with chronic kidney disease.[1]

Safety and Handling

Based on available safety data for this compound, the following precautions should be
observed:

¢ Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

o Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).
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o Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses,
gloves, and a lab coat, should be worn when handling this compound. Work should be
conducted in a well-ventilated area or a fume hood.

Conclusion

Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a key chemical intermediate with
significant applications in pharmaceutical research and development. Its well-defined synthesis
and structural features make it an important building block for the creation of complex
therapeutic agents. This guide provides a foundational understanding of its properties and
handling for researchers and scientists in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy Methyl 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carboxylate | 1421312-34-6
[smolecule.com]

e 2. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | 1455091-10-7
[chemicalbook.com]

o 3. Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | C17H13NO4 | CID 86709142 -
PubChem [pubchem.ncbi.nim.nih.gov]

e 4. methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate|1455091-10-7--Changzhou
YongXu [czyxchem.com]

e 5. 4-hydroxy-7-phenoxyisoquinoline-3-carboxylic acid methyl ester [chembk.com]

 To cite this document: BenchChem. ["Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate
physical and chemical properties"]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433291#methyl-4-hydroxy-7-phenoxyisoquinoline-3-
carboxylate-physical-and-chemical-properties]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1433291?utm_src=pdf-body
https://www.benchchem.com/product/b1433291?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s895580
https://www.smolecule.com/products/s895580
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12730014.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB12730014.htm
https://pubchem.ncbi.nlm.nih.gov/compound/86709142
https://pubchem.ncbi.nlm.nih.gov/compound/86709142
http://www.czyxchem.com/yxdetailproe.php?id=146
http://www.czyxchem.com/yxdetailproe.php?id=146
https://www.chembk.com/en/chem/4-hydroxy-7-phenoxyisoquinoline-3-carboxylic%20acid%20methyl%20ester
https://www.benchchem.com/product/b1433291#methyl-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate-physical-and-chemical-properties
https://www.benchchem.com/product/b1433291#methyl-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate-physical-and-chemical-properties
https://www.benchchem.com/product/b1433291#methyl-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate-physical-and-chemical-properties
https://www.benchchem.com/product/b1433291#methyl-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433291?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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